molecular formula C9H12N4O B2595616 4-(2-Methylpyrimidin-4-yl)piperazin-2-one CAS No. 2034416-58-3

4-(2-Methylpyrimidin-4-yl)piperazin-2-one

Cat. No.: B2595616
CAS No.: 2034416-58-3
M. Wt: 192.222
InChI Key: KKRMFFIJGNHRNS-UHFFFAOYSA-N
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Description

4-(2-Methylpyrimidin-4-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a 2-methylpyrimidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpyrimidin-4-yl)piperazin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylpyrimidine-4-carboxylic acid with piperazine under dehydrating conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpyrimidin-4-yl)piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

4-(2-Methylpyrimidin-4-yl)piperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methylpyrimidin-4-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial properties . The exact pathways and molecular targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpyrimidin-2-yl)piperazine
  • 4-(2-Methoxyphenyl)piperazine
  • 4-(2-Aminoethyl)piperazine

Uniqueness

4-(2-Methylpyrimidin-4-yl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

4-(2-methylpyrimidin-4-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-7-10-3-2-8(12-7)13-5-4-11-9(14)6-13/h2-3H,4-6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRMFFIJGNHRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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